molecular formula C17H16ClNO3S B2829009 Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 868153-78-0

Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

Cat. No. B2829009
CAS RN: 868153-78-0
M. Wt: 349.83
InChI Key: RJOSYSGTDLGINZ-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a compound that incorporates a thiophene species . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction with different nucleophiles and electrophiles . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would incorporate this thiophene structure along with additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would be influenced by the additional functional groups present in this compound.

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Thiophene Derivatives : Thiophenylhydrazonoacetates were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This process enabled the production of various nitrogen-containing heterocycles, demonstrating the utility of such compounds in creating complex organic structures (Mohareb et al., 2004).

Luminescence Sensing and Pesticide Removal

  • Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs were constructed for environmental sensing and remediation applications. These MOFs demonstrated high selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing their potential for recyclable detection of hazardous substances (Zhao et al., 2017).

Synthesis of Urokinase Inhibitors

  • Selective Inhibitors of Urokinase : A study detailed the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which are selective inhibitors of urokinase-type plasminogen activator (uPA). These compounds represent a new class of synthetic uPA inhibitors, indicating the potential of thiophene derivatives in therapeutic applications (Bridges et al., 1993).

High-Performance Polymer Synthesis

  • Novel Compound Synthesis for Polymer Modification : A novel compound was synthesized and utilized for the preparation of a new AB-type monomer of high-performance polymer. This process underscores the role of thiophene derivatives in advancing polymer chemistry and material science (Qinglon, 2014).

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives have been shown to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties . For example, they can modulate estrogen receptors, inhibit kinases, and exhibit anti-microbial and anti-cancer properties .

Pharmacokinetics

A study on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed desirable drug-likeness and oral bioavailability characteristics .

Result of Action

Thiophene derivatives have been reported to have a wide range of effects due to their diverse therapeutic properties . For example, they can exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Future Directions

Thiophene and its derivatives have shown promising pharmacological characteristics, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” and similar compounds could be subjects of future research in the field of medicinal chemistry.

properties

IUPAC Name

methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOSYSGTDLGINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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